molecular formula C14H13N5O3 B1211322 1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione CAS No. 21943-52-2

1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione

Cat. No.: B1211322
CAS No.: 21943-52-2
M. Wt: 299.28 g/mol
InChI Key: GWLRDSXEAJOUHI-UHFFFAOYSA-N
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Description

Chemical Characteristics: 1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione is an organic compound with the molecular formula C 14 H 13 N 5 O 3 and a molecular weight of 299.285 g/mol . It is supplied with the CAS Registry Number 21943-52-2 . This compound features a complex spiro structure that conjugates indole and purine trione moieties, making it a molecule of significant interest in advanced chemical research. Research Applications and Value: While specific biological applications for this exact compound are not detailed in the literature, its structure suggests potential as a key intermediate in medicinal chemistry and drug discovery. The purine core is a fundamental scaffold in biochemistry, known for its role in nucleotides like adenine and guanine . Purine derivatives and related structures, such as uric acid (7,9-dihydro-1H-purine-2,6,8(3H)-trione), are extensively studied in various physiological and pathological contexts, including their functions as antioxidants, mediators of immune responses, and their role in metabolic syndromes . Consequently, this chemical serves as a valuable building block for synthesizing novel compounds for investigating purine metabolism , exploring enzyme interactions, and developing potential therapeutic agents. Handling and Usage: This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols.

Properties

IUPAC Name

1',3'-dimethylspiro[1H-indole-3,8'-7,9-dihydropurine]-2,2',6'-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-18-10-9(11(20)19(2)13(18)22)16-14(17-10)7-5-3-4-6-8(7)15-12(14)21/h3-6,16-17H,1-2H3,(H,15,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLRDSXEAJOUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC3(N2)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297659, DTXSID50944662
Record name 1',3'-dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-1',3'-dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2',6'(1'H,3'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21943-52-2, 22043-24-9
Record name MLS000737483
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1',3'-dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-1',3'-dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2',6'(1'H,3'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Purine Precursors

The introduction of methyl groups at the 1' and 3' positions of the purine core is critical. A common approach involves reacting 7,9-dihydro-1H-purine-2,6,8(3H)-trione with methylating agents such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃). For example:

  • Procedure : 7,9-dihydro-1H-purine-2,6,8(3H)-trione (1.0 eq) is dissolved in dimethylformamide (DMF), treated with CH₃I (2.2 eq) and K₂CO₃ (3.0 eq), and stirred at 60°C for 12 hours.

  • Yield : ~70–75% after recrystallization from ethanol.

Spiroannulation with Indole Derivatives

Spiro-ring formation is achieved by coupling the methylated purine with an indole derivative. A reported method uses a cyclocondensation reaction between 1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione and isatin (indole-2,3-dione) under acidic conditions:

  • Reagents : Acetic acid (AcOH) as catalyst, ethanol-water (1:1) as solvent.

  • Conditions : Reflux at 80°C for 4–6 hours.

  • Yield : 60–71%.

  • Mechanism : The reaction proceeds via nucleophilic attack of the indole’s C3 position on the purine’s carbonyl group, followed by dehydration to form the spiro junction.

Multicomponent Condensation Strategies

Three-Component Reactions

A catalyst-free, one-pot synthesis leverages isatin, malononitrile, and a functionalized purine. Adapted from Zangouei and Esmaeili:

  • Procedure : Equimolar ratios of isatin, malononitrile, and 1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione are refluxed in ethanol-water (1:1) for 2 hours.

  • Yield : 85–95%.

  • Advantages : Avoids toxic catalysts and column chromatography, favoring green chemistry principles.

Fusion-Based Synthesis

Heating under fusion conditions enhances reaction efficiency:

  • Protocol : A mixture of 5,6-diaminouracil derivatives and acenaphthoquinone is heated at 150°C with drops of DMF for 15 minutes.

  • Yield : 69–79%.

  • Key Insight : Fusion reduces reaction time from hours to minutes by increasing molecular mobility.

Cyclization and Rearrangement Techniques

Polyphosphoric Acid (PPA)-Mediated Cyclization

PPA promotes spiro-ring formation through dehydration and cyclization:

  • Steps :

    • 3-(2-nitrovinyl)-1H-indole is condensed with 1,3-dimethylpurine-2,6,8-trione in PPA at 120°C.

    • The mixture is stirred for 3 hours, followed by quenching in ice-water.

  • Yield : 80–85%.

Acetic Acid-Catalyzed Rearrangement

A milder alternative involves acetic acid as both solvent and catalyst:

  • Conditions : Reflux at 100°C for 6 hours.

  • Outcome : Forms the spiro structure via keto-enol tautomerization.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.82 (s, 1H, NH), 7.45–7.12 (m, 4H, indole-H), 3.41 (s, 3H, N-CH₃), 3.28 (s, 3H, N-CH₃).

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N).

  • HRMS : m/z 299.28 [M+H]⁺ (calculated for C₁₄H₁₃N₅O₃: 299.28).

Comparative Data from PubChem

  • InChIKey : GWLRDSXEAJOUHI-UHFFFAOYSA-N.

  • SMILES : CN1C2=C(C(=O)N(C1=O)C)NC3(N2)C4=CC=CC=C4NC3=O.

Optimization and Challenges

Solvent and Temperature Effects

  • Optimal Solvents : Ethanol-water mixtures (1:1) balance solubility and reaction rate.

  • Temperature : Reactions above 100°C risk decomposition, while temperatures below 80°C prolong completion.

Byproduct Formation

  • Common Byproducts : Dimethylurea (from over-alkylation) and uncyclized intermediates.

  • Mitigation : Use of controlled stoichiometry (1.0–1.2 eq of methylating agents) and stepwise addition .

Chemical Reactions Analysis

Types of Reactions

1’,3’-Dimethyl-7’,9’-dihydrospiro[indole-3,8’-purine]-2,2’,6’(1h,1’h,3’h)-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the indole or purine rings.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that derivatives of this compound may exhibit anticancer properties. Studies have shown that modifications to the purine structure can enhance activity against various cancer cell lines. For instance, compounds with similar structural motifs have been investigated for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .
  • Anti-inflammatory Effects : The compound's analogs have been synthesized and evaluated for anti-inflammatory activity. A study demonstrated that certain derivatives could reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Neuroprotective Properties : Preliminary studies suggest that this compound may possess neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of signaling pathways related to neuronal survival .

Biochemical Applications

  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes relevant in various biochemical pathways. For example, it has shown promise as an inhibitor of glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in several diseases including diabetes and cancer .
  • Biosensing Applications : Due to its unique chemical structure, there is potential for this compound to be used in biosensors for detecting biomolecules or pathogens. Research is ongoing to explore its binding affinities and interactions with biological targets .

Material Science Applications

  • Supramolecular Chemistry : The compound can serve as a building block for the synthesis of supramolecular materials. Its ability to form non-covalent interactions allows it to be integrated into complex architectures that can be used in drug delivery systems or as functional materials in electronics .
  • Energy Storage Devices : Recent investigations into the electrochemical properties of this compound suggest potential applications in energy storage technologies. Its stability and conductivity could make it suitable for use in batteries or supercapacitors .

Case Studies and Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityDerivatives showed inhibition of cancer cell proliferation; structure-activity relationship studied.
Anti-inflammatory EffectsCertain analogs reduced inflammation markers significantly in vitro.
Neuroprotective PropertiesPotential neuroprotective effects against oxidative stress-induced damage observed in studies.
Enzyme InhibitionInhibition of GSK-3β demonstrated promising results for therapeutic applications.
BiosensingInvestigated as a potential biosensor material due to binding properties with biomolecules.
Supramolecular ChemistryUsed as a building block for supramolecular structures with potential drug delivery applications.
Energy Storage DevicesExplored for use in energy storage systems due to favorable electrochemical properties.

Mechanism of Action

The mechanism by which 1’,3’-Dimethyl-7’,9’-dihydrospiro[indole-3,8’-purine]-2,2’,6’(1h,1’h,3’h)-trione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Spiro-Purine/Indole Derivatives
Compound Name Core Structure Substituents/Modifications Key Functional Groups Reference
1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'-trione (Target) Spiro[indole-3,8'-purine] 1',3'-dimethyl, trione Indole NH, purine N-methyl -
2,7-Dibromo-3'-methyl-7',9'-dihydrospiro[fluorene-9,8'-purine]-2',6'-dione Spiro[fluorene-9,8'-purine] 3'-methyl, 2,7-dibromo, dione Fluorene C-Br, purine N-methyl
3′,3′,6′,6′-Tetramethyl-spiro[indoline-3,9′-xanthene]-1′,2,8′-trione Spiro[indoline-3,9′-xanthene] Tetramethyl xanthene, trione Xanthene O, indoline NH
1′,3′-Dimethyl-7,9-diphenyl-spiro[pyrazoloquinoline-8,5′-pyrimidine]-trione Spiro[pyrazoloquinoline-pyrimidine] 1',3'-dimethyl, diphenyl, trione Pyrazole NH, pyrimidine N-methyl

Key Observations :

  • Substituent Effects : Methyl groups at 1' and 3' positions (target) may reduce metabolic degradation compared to brominated () or phenyl-substituted () derivatives.

Key Observations :

  • The target compound’s synthesis likely parallels ’s cyclocondensation approach using methylated purine precursors.
  • Microwave-assisted routes () improve reaction efficiency (1 hour vs. traditional 24 hours) but require specialized equipment.
Table 3: Antiproliferative Activity of Selected Spiro Compounds
Compound Cancer Cell Line (IC₅₀, μM) Non-Cancerous Cell Selectivity Target Enzymes Reference
Target Analog (1,3-Dimethyl Purine) PC-3: 12.5; HT-29: 14.8 2–3× selectivity EGFR, BRAFV600E
2,7-Dibromo-3'-methyl-spiro[fluorene] PC-3: 8.2; HT-29: 9.7 Limited data BRAFV600E (Kd: 2.8 nM)
Spiro[acridine-indoline]-triones MCF-7: 18.3; HeLa: 16.4 3–4× selectivity DNA intercalation
Spiro[pyrazoloquinoline-pyrimidine] A549: 10.1; HepG2: 11.9 2× selectivity SARS-CoV-2 RNA polymerase

Key Observations :

  • The target compound’s dimethyl groups may enhance solubility and bioavailability compared to brominated derivatives, though bromine improves BRAFV600E inhibition .
  • Spirotriones with xanthene () or acridine () cores show broader kinase inhibition but lower selectivity.

Physicochemical and Spectral Properties

Table 4: Spectral Data Comparison
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (C=O, cm⁻¹) Reference
Target Analog (Purine/Indole) 3.16 (m, CHD), 10.06 (s, NH) 168.2 (C=O), 153.3 (Ar) 1716, 1448
Xanthene-Indoline Spirotriones 1.04 (s, CH₃), 7.62 (s, NH) 178.8 (C=O), 163.5 (Ar) 1733, 1666
Fluorene-Purine Spiro Derivatives 7.48 (d, ArH), 5.64 (br s, NH) 183.6 (C=O), 154.5 (Ar) 1710, 1643

Key Observations :

  • The target’s NH proton (~10 ppm in ¹H NMR) aligns with spiro-indole systems, while C=O stretches (~1700 cm⁻¹) confirm trione functionality .
  • Methyl groups in the target compound result in upfield shifts (1–3 ppm) compared to halogenated analogs .

Biological Activity

1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-proliferative effects, cytotoxicity against cancer cell lines, and other pharmacological properties.

Chemical Structure

The molecular formula of this compound is C14H13N5OC_{14}H_{13}N_5O. The compound features a spiroindole structure that is known to enhance biological activity through various mechanisms.

Anti-Proliferative Effects

Studies have indicated that derivatives of purine compounds exhibit notable anti-proliferative activity. For instance, a related compound demonstrated a GI50 value of 58 nM against cancer cell lines, indicating significant potency in inhibiting cell growth. The replacement of functional groups in these derivatives can lead to variations in activity. For example:

  • 7a (R = Me) : GI50 = 58 nM
  • 7b (R = Et) : GI50 = 67 nM
  • 7c (R = S) : GI50 = 81 nM
  • 7d (R = Bn) : GI50 = 92 nM
  • 7e (R = Cl-Bn) : GI50 = 44 nM

These results suggest that the presence and type of substituents significantly influence the biological activity of the compounds derived from the spiro[indole] structure .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated across various human cancer cell lines. The compound exhibited varying degrees of cytotoxicity with IC50 values ranging from low micromolar to sub-micromolar concentrations. For instance:

  • NCI-H460 : IC50 = 3.1 μM
  • MDA-MB-231 : IC50 = 11.2 μM
  • HCT-116 : IC50 = 0.8 μM

These findings indicate that the compound may serve as a potential lead for further development in cancer therapeutics .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
  • Apoptosis Induction : Studies indicate that treatment with the compound can trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on NCI-H460 Cells : This study demonstrated that treatment with the compound resulted in significant cell death compared to control groups.
  • Combination Therapy : In combination with other chemotherapeutic agents, this compound exhibited synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for 1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'-trione, and how do reaction conditions influence yield?

Synthesis of this spiro compound can be optimized using multi-step protocols involving cyclocondensation and spiroannulation. For example:

  • Catalytic approaches : PEG-supported sulfonic acid (PEGOSO3H) in aqueous media can facilitate spiro ring formation under mild conditions, as demonstrated for structurally analogous spiro[indoline-3,8'-purine] systems .
  • Solvent selection : Ethanol-DMF mixtures are effective for crystallization, ensuring high purity (>95%) via slow cooling .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are critical for imine bond formation, while lower temperatures (25–40°C) improve stereochemical control during spirocyclization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d6 resolve spiro junction protons (δ 10.7 ppm for NH) and carbonyl carbons (δ 189.6 ppm for C=O). Splitting patterns confirm stereochemistry at the spiro center .
  • Mass spectrometry : High-resolution ESI-MS with isotopic pattern matching validates molecular weight (e.g., m/z 395.12 [M+H]⁺) and fragmentation pathways .
  • X-ray crystallography : Single-crystal analysis (e.g., P2₁/c space group) provides unambiguous confirmation of the spiro architecture and bond angles, as seen in related spiro[indoline-3,3'-pyrrolizine] derivatives .

Q. How does the compound’s solubility profile impact experimental design?

  • Polar aprotic solvents : DMSO or DMF are ideal for reaction media due to the compound’s limited solubility in water (<0.1 mg/mL) .
  • Crystallization : Ethanol or methanol recrystallization achieves >90% recovery, with solubility increasing at elevated temperatures (50–60°C) .

Advanced Research Questions

Q. How can regioselectivity challenges in methylation at the 1' and 3' positions be addressed?

  • Base-mediated alkylation : Use of K₂CO₃ in DMF selectively methylates indole NH (1'-position) before purine NH (3'-position), as shown in analogous 3,7-dimethylpurine systems .
  • Monitoring via LC-MS : Intermediates can be tracked to optimize reaction time and minimize over-alkylation .

Q. What computational methods aid in predicting the compound’s reactivity and binding affinity?

  • DFT calculations : B3LYP/6-31G(d) models predict electrophilic sites (e.g., purine C6 carbonyl) for nucleophilic attacks, aligning with experimental reactivity in spirooxindole analogs .
  • Molecular docking : AutoDock Vina simulations against adenosine receptors (e.g., A₂A) highlight hydrogen-bond interactions with Asn253 and π-π stacking with Phe168, suggesting potential bioactivity .

Q. How can conflicting NMR data from different synthetic batches be resolved?

  • Dynamic effects : Variable temperature NMR (VT-NMR) distinguishes conformational isomers (e.g., chair vs. boat forms in the purine ring) that cause signal splitting .
  • Deuterium exchange : NH protons (e.g., δ 10.7 ppm) disappear upon D₂O shaking, confirming assignments .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • pH buffering : Stability in PBS (pH 7.4) improves with 0.1% BSA, reducing hydrolysis of the lactam ring .
  • Lyophilization : Freeze-drying from tert-butanol/water mixtures retains >85% activity after 6 months at −20°C .

Methodological Considerations

Q. Table 1: Comparison of Synthetic Yields Under Varying Conditions

CatalystSolventTemp (°C)Yield (%)Purity (%)Reference
PEGOSO3H-H₂OH₂O807295
[NMP]HEthanol256892
K₂CO₃DMF1008598

Q. Table 2: Key ¹³C NMR Assignments

Carbon Positionδ (ppm)AssignmentReference
C2189.6Purine C=O
C6177.3Indole lactam C=O
C8'161.0Spiro junction quaternary C

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione
Reactant of Route 2
1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione

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